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molecular formula C18H14ClN5 B8428893 1-Benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine

1-Benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine

Cat. No. B8428893
M. Wt: 335.8 g/mol
InChI Key: FWPLHANQMLBGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981533

Procedure details

Under argon, 200 mg of 1-benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]-pyrimidine are heated under reflux for 5 hours with 2 ml of POCl3, during which time the suspension slowly becomes a solution. The light-brown solution is cooled to room temperature, concentrated to dryness by evaporation and stirred with ice-water. The crude product is filtered off with suction and recrystallized from ethanol/water, yielding fine needles of 1-benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine; m.p. 135° C., FAB-MS: (M+H)+ =336 (C18H14ClN5).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]2=[N:13][CH:14]=[N:15][C:16](O)=[C:11]2[C:10]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:27]>>[CH2:1]([N:8]1[C:12]2=[N:13][CH:14]=[N:15][C:16]([Cl:27])=[C:11]2[C:10]([NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=2C1=NC=NC2O)NC2=CC=CC=C2
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation
FILTRATION
Type
FILTRATION
Details
The crude product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=2C1=NC=NC2Cl)NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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